molecular formula C22H26ClNO2 B039166 21-Chlorodanazol CAS No. 121565-23-9

21-Chlorodanazol

Cat. No.: B039166
CAS No.: 121565-23-9
M. Wt: 371.9 g/mol
InChI Key: HJKQEKJFOUTKGJ-WNHSNXHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Chlorodanazol is a synthetic steroidal derivative and a strategically modified analog of danazol, designed for advanced pharmacological and biochemical research. Its primary research value lies in its mechanism of action as a putative inhibitor of gonadotropin secretion from the pituitary gland, acting at the hypothalamic level. This compound features a chlorine atom at the 21-position, a structural modification that alters its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile compared to its parent compound. Researchers utilize this compound to investigate steroidal regulation of the hypothalamic-pituitary-gonadal (HPG) axis, study the structure-activity relationships (SAR) of synthetic steroids, and explore potential modulators of endocrine function. It serves as a critical reference standard in analytical chemistry, enabling the development of methods for the identification and quantification of novel steroid analogs in various biological matrices. This product is intended for use in controlled laboratory settings to further scientific understanding of endocrine-disrupting chemicals and their mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121565-23-9

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

(1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

InChI

InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

HJKQEKJFOUTKGJ-WNHSNXHDSA-N

SMILES

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5

Canonical SMILES

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5

Synonyms

21-chlorodanazol

Origin of Product

United States

Synthetic Methodologies for 21 Chlorodanazol and Analogues

Retrosynthetic Analysis of the 21-Chlorodanazol Scaffold

A retrosynthetic analysis of this compound (I) reveals a logical pathway for its synthesis, starting from readily available steroid precursors. The primary disconnection occurs at the C-21 position, removing the chloro group to reveal the precursor, danazol (B1669791) (II). This transformation highlights the final key step: a regioselective chlorination.

Further deconstruction of the danazol scaffold (II) involves breaking the isoxazole (B147169) ring fused to the A-ring of the steroid nucleus. This leads back to a 2-hydroxymethylene-17α-ethisterone intermediate (III). This step is conceptually the reverse of the condensation reaction used to form the heterocycle. The 2-hydroxymethylene group can be retrosynthetically removed to yield the key precursor, ethisterone (B1671409) (17α-ethynyltestosterone) (IV). Ethisterone itself is a well-established synthetic steroid, accessible from earlier precursors such as androstenedione. This systematic deconstruction provides a clear roadmap for the forward synthesis.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis and Stereoselective Functionalization Strategies

The synthesis of the direct precursor to this compound, which is danazol, commences from common steroid starting materials like androstenedione. nih.govacs.org A key transformation is the stereoselective ethynylation at the C-17 carbonyl group. This is typically achieved by reacting the steroid with an acetylene (B1199291) source, such as potassium acetylide in liquid ammonia (B1221849) or using an acetylene gas stream in the presence of a strong base like potassium hydroxide (B78521) powder in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The stereochemistry at C-17 is crucial and is generally controlled by the steric hindrance of the steroid backbone, leading to the desired 17α-ethynyl and 17β-hydroxyl configuration.

Following the introduction of the ethynyl (B1212043) group to form ethisterone, the subsequent step involves the formation of the isoxazole ring fused to the A-ring. nih.gov This is accomplished by first introducing a formyl group at the C-2 position, typically via a Claisen condensation with an excess of ethyl formate (B1220265) in the presence of a base like sodium methoxide. The resulting 2-formyl derivative is then reacted with hydroxylamine (B1172632) hydrochloride to yield the isoxazole ring, thus forming danazol. nih.gov The reaction conditions for these steps are well-established in steroid synthesis.

Halogenation Techniques for C-21 Position Modification

The introduction of a chlorine atom at the C-21 position of the danazol scaffold is a critical step in the synthesis of this compound. This modification requires regioselective chlorination methods that specifically target the C-21 position.

Regioselective Chlorination Methods

The regioselective chlorination of the C-21 position on a steroid nucleus can be a challenging transformation. Direct C-H chlorination often requires specific directing groups or catalysts to achieve site-selectivity. nih.gov For steroids with a 21-hydroxyl group, a common strategy involves the conversion of the hydroxyl into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic substitution with a chloride source.

Alternatively, direct chlorination of a suitable precursor can be achieved using various chlorinating agents. A patent describes a process for preparing 21-halogenated steroids where a compound is reacted with a halogenated reagent in a mixed solvent system of an organic solvent and water. google.com For chlorination, reagents like N-chlorosuccinimide (NCS) can be employed. The reaction conditions, including solvent, temperature, and the presence of any catalysts, are crucial for achieving high regioselectivity and yield.

Optimization of Reaction Conditions for Analogues (e.g., Delta-6 Analogue)

The synthesis of analogues, such as a delta-6 (Δ⁶) version of this compound, requires additional synthetic steps, primarily the introduction of a double bond between C-6 and C-7. This is typically achieved through a dehydrogenation reaction. The optimization of such a reaction is critical to maximize yield and minimize side products. google.com

Factors that are commonly optimized include the choice of dehydrogenating agent, reaction temperature, solvent, and reaction time. Common reagents for introducing unsaturation in the steroid B-ring include chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The optimization process would involve systematically varying these parameters to find the ideal conditions. For instance, the reaction might be trialed at different temperatures (e.g., from room temperature to reflux) and in various solvents (e.g., dioxane, toluene, or benzene) to assess the impact on yield and purity.

Table 1: Hypothetical Optimization of Δ⁶-21-Chlorodanazol Synthesis

EntryDehydrogenating AgentSolventTemperature (°C)Time (h)Yield (%)
1Chloranil (1.1 eq)Dioxane801245
2Chloranil (1.1 eq)Toluene110855
3DDQ (1.1 eq)Dioxane80665
4DDQ (1.1 eq)BenzeneReflux670
5DDQ (1.2 eq)BenzeneReflux472

This table is illustrative and based on general principles of steroid dehydrogenation optimization.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are essential to ensure high purity. Given the often-similar polarities of steroidal compounds and potential side products, chromatographic techniques are indispensable. nih.gov

For laboratory-scale purifications, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol), is optimized to achieve good separation of the desired compound from impurities. chemrxiv.org

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for both analytical and preparative-scale purification of steroids. google.com For chlorinated steroids, which may have altered polarity compared to their non-halogenated counterparts, method development would involve screening different C18 or other stationary phases and optimizing the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients).

Crystallization is another key purification technique, especially for obtaining the final product in a highly pure, crystalline form. The selection of an appropriate solvent or solvent system from which the compound will crystallize with high recovery and purity is determined empirically. Common solvents for steroid crystallization include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents, or mixtures thereof. researchgate.net

Molecular Mechanism of Action Investigations in Vitro

Analysis of Cellular Target Engagement

In vitro studies on the parent compound, danazol (B1669791), reveal a multi-faceted engagement with cellular targets. It is anticipated that 21-Chlorodanazol would interact with a similar array of intracellular proteins. Danazol is known to bind to androgen, progesterone (B1679170), and glucocorticoid receptors. drugbank.comdrugbank.com This binding is a critical aspect of its mechanism, initiating a cascade of cellular events.

Furthermore, danazol interacts with transport proteins in the circulation, such as sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG). nih.gov This interaction can displace endogenous steroids, thereby increasing their free concentrations and biological activity. nih.gov The addition of a chlorine atom in this compound may alter its binding affinity for these receptors and transport proteins, a phenomenon observed with other chlorinated compounds which can enhance hydrophobic interactions within the binding pockets of steroid receptors. nih.gov

Characterization of Molecular Interactions within the Cellular Milieu

The molecular interactions of this compound within a cellular environment are presumed to be complex, primarily centered around the disruption of steroid synthesis and signaling.

A primary mechanism of action for danazol, and by extension this compound, is the direct inhibition of steroidogenesis. nih.gov This has been demonstrated in vitro in adrenal, ovarian, and testicular tissues. nih.govnih.gov Danazol has been shown to inhibit multiple enzymes crucial for the synthesis of steroid hormones. drugbank.com

The following table summarizes the enzymes in the steroidogenic pathway that are inhibited by danazol, which provides a predictive model for the action of this compound.

Enzyme Target Effect of Inhibition Reference
Cholesterol side-chain cleavage enzymeBlocks conversion of cholesterol to pregnenolone drugbank.com
3β-hydroxysteroid dehydrogenaseImpairs synthesis of progesterone drugbank.com
17α-hydroxylase/17,20-lyaseReduces production of androgens and estrogens drugbank.com
21-hydroxylaseAffects cortisol and aldosterone (B195564) synthesis drugbank.com
11β-hydroxylaseAffects cortisol synthesis drugbank.com

This table is based on data for danazol and serves as a predictive model for this compound.

Recent in vitro research has begun to elucidate the downstream effects of danazol on intracellular signaling pathways, which are likely to be relevant for this compound. In multidrug-resistant cancer cells, danazol has been shown to inhibit the STAT3 signaling pathway. nih.gov This inhibition leads to reduced phosphorylation of STAT3 and downregulation of its target genes, such as c-Myc, CDC25, and CDK1, which are involved in cell survival and proliferation. nih.gov

Furthermore, danazol has been observed to counteract the stimulatory effects of gonadotropins on cyclic adenosine (B11128) 3'5' monophosphate (cAMP) formation in human follicular cells. nih.gov This suggests an interference with G-protein coupled receptor signaling pathways that are crucial for ovarian function. nih.gov

The following table details the observed downstream signaling effects of danazol in vitro, which can be hypothesized for this compound.

Signaling Pathway Component Observed Effect Cellular Context Reference
STAT3 PhosphorylationReductionMultidrug-resistant cancer cells nih.gov
c-Myc ExpressionReductionMultidrug-resistant cancer cells nih.gov
CDC25 and CDK1 ExpressionReductionMultidrug-resistant cancer cells nih.gov
p21 ExpressionUpregulationMultidrug-resistant cancer cells nih.gov
cAMP Formation (hCG stimulated)CounteractedHuman follicular cells nih.gov

This table is based on data for danazol and serves as a predictive model for this compound.

Methodologies for In Vitro Pharmacodynamic Profiling

A variety of in vitro methodologies are employed to profile the pharmacodynamic effects of compounds like danazol, which would be applicable to the study of this compound. These techniques are essential for understanding the compound's biological activity at a cellular and molecular level.

Cell-Based Proliferation Assays: To assess the impact on cell growth, lymphocyte proliferation assays are utilized. nih.gov In these assays, lymphocytes are stimulated with mitogens in the presence of the test compound, and the degree of proliferation is measured.

Enzyme Inhibition Assays: Direct measurement of the inhibition of specific steroidogenic enzymes can be performed using purified enzymes or cell lysates containing the enzymes of interest.

Receptor Binding Assays: Competitive binding assays with radiolabeled ligands are used to determine the affinity of the compound for various steroid receptors.

Reporter Gene Assays: These assays are used to measure the transcriptional activity of steroid receptors in response to the compound, providing insight into its agonist or antagonist properties.

ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of specific proteins, such as hormones or signaling molecules, in cell culture supernatants or lysates. nih.gov

Western Blotting: This method allows for the detection and semi-quantification of specific proteins to analyze changes in protein expression levels in response to drug treatment.

Investigations into Biological Plausibility within Defined In Vitro Systems

The biological plausibility of this compound's action, inferred from danazol, is supported by a range of in vitro studies. For instance, danazol's ability to inhibit lymphocyte proliferation in response to T-cell mitogens at concentrations achievable in vivo lends credence to its immunomodulatory effects. nih.gov At a concentration of 10⁻⁶ M, danazol significantly inhibited lymphocyte proliferation, an effect comparable to other known immunosuppressive steroids. nih.gov

Furthermore, the direct inhibitory effects of danazol on gonadotropin-stimulated steroidogenesis in isolated human preovulatory follicular cells provide a clear, biologically plausible mechanism for its effects on ovarian function. nih.gov Danazol was shown to counteract the stimulatory effects of human chorionic gonadotropin (hCG) and follicle-stimulating hormone (FSH) on steroid production. nih.gov These defined in vitro systems confirm that the compound can act directly at the level of the target tissue, independent of its effects on the pituitary gland. nih.gov

Receptor Binding Profile and Selectivity Studies

Quantitative Characterization of Ligand-Receptor Affinities

Studies on danazol (B1669791) describe its binding affinity in qualitative terms. It is reported to have a high affinity for the androgen receptor (AR), a moderate affinity for the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR), and a poor affinity for the estrogen receptor (ER). wikipedia.orgnih.gov Danazol also binds to the steroid-transporting proteins sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG). nih.govnih.gov

Table 1: Summary of Danazol Receptor and Protein Interactions

Receptor/ProteinReported AffinityType of InteractionReference
Androgen Receptor (AR)HighAgonist wikipedia.orgnih.gov
Progesterone Receptor (PR)ModerateAgonist and Antagonist wikipedia.orgnih.gov
Glucocorticoid Receptor (GR)ModerateNot specified wikipedia.org
Estrogen Receptor (ER)PoorAgonist (at high concentrations) wikipedia.orgnih.gov
Sex Hormone-Binding Globulin (SHBG)BindsCarrier Protein Interaction nih.govnih.gov
Corticosteroid-Binding Globulin (CBG)BindsCarrier Protein Interaction nih.govnih.gov

This table is based on data for danazol, not 21-Chlorodanazol.

While the exact protocols used for determining danazol's binding affinities are not detailed in the provided search results, such studies typically employ radioligand binding assays. These assays would involve using radiolabeled ligands for the respective receptors (e.g., radiolabeled androgens for the AR) and then measuring the displacement of the radioligand by increasing concentrations of danazol to determine its binding affinity (Ki or IC50 values).

No information was found regarding the use of non-radioactive receptor binding assay techniques for danazol.

Analysis of Binding Kinetics and Dissociation Rates

There is no available information from the search results regarding the binding kinetics, such as association (k_on) and dissociation (k_off) rates, for danazol or this compound.

Assessment of Receptor Subtype Selectivity

Danazol's selectivity is characterized by its preferential binding to androgen and progesterone receptors over estrogen receptors. wikipedia.orgnih.gov However, detailed studies on its selectivity for various subtypes of these receptors (e.g., PR-A vs. PR-B) were not found in the search results. Its activity as both an agonist and antagonist at the progesterone receptor suggests it could be considered a selective progesterone receptor modulator (SPRM). wikipedia.org

Probing Ligand-Binding Site Interactions

The search results did not provide specific details on the molecular interactions between danazol and the ligand-binding sites of its target receptors. Such studies would typically involve techniques like X-ray crystallography or molecular modeling to elucidate the specific amino acid residues involved in binding.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Structural Determinants for Biological Activity

The systematic elucidation of structural determinants for the biological activity of a compound series involves synthesizing a range of analogs with varied substituents and structural modifications. The biological activity of each compound is then assayed, and the resulting data is analyzed to identify key structural features that are essential for or enhance activity. This process allows researchers to understand the roles of different parts of the molecule, such as the steroid nucleus, the isoxazole (B147169) ring, and various substituents, in interacting with biological targets.

For 21-Chlorodanazol, such systematic studies have not been reported. While the general pharmacological profile of danazol (B1669791) is understood, the specific contribution of a chlorine atom at the 21-position to its activity profile is unknown. Without a series of related compounds for comparison, it is impossible to determine if this modification enhances or diminishes activity, or alters its selectivity towards different biological targets.

Correlation of Functional Group Modifications with Potency and Selectivity

The core of SAR studies lies in correlating specific functional group modifications with changes in biological potency and selectivity. For instance, researchers might investigate how varying the size, electronegativity, or hydrogen-bonding capacity of a substituent at a particular position affects the compound's ability to bind to its target receptor.

In the context of this compound, the introduction of a chlorine atom represents a significant functional group modification compared to the parent danazol. A chlorine atom is an electron-withdrawing group and can influence the electronic distribution and lipophilicity of the molecule. These changes could, in theory, impact its binding affinity for various receptors and enzymes. However, without empirical data, any discussion on how this modification correlates with potency and selectivity would be purely speculative.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activities. These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds before they are synthesized.

Molecular Descriptors for SAR Analysis

The development of a QSAR model begins with the calculation of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

A study by Figueroa-Valverde et al. (2010) on two danazol derivatives provides an example of the calculation of such descriptors, specifically logP (a measure of lipophilicity) and the π constant (a measure of the lipophilicity of a substituent). These types of descriptors would be essential for building a QSAR model for a series of danazol analogs.

Table 1: Examples of Molecular Descriptors Potentially Relevant for Danazol Derivatives

Descriptor ClassSpecific DescriptorDescription
Physicochemical LogPA measure of the compound's lipophilicity, influencing its absorption and distribution.
Molecular WeightThe mass of the molecule, which can affect its size and diffusion properties.
Polar Surface Area (PSA)The surface area of polar atoms, related to a molecule's ability to permeate cell membranes.
Electronic Partial Atomic ChargesThe distribution of electrons within the molecule, crucial for electrostatic interactions with biological targets.
Dipole MomentA measure of the overall polarity of the molecule.
Steric/Topological Molecular VolumeThe three-dimensional space occupied by the molecule, important for fitting into a binding site.
Shape IndicesNumerical descriptors that characterize the shape of the molecule.

This table is illustrative and based on general principles of QSAR; specific descriptor values for this compound are not available.

Statistical and Machine Learning Approaches in QSAR

Once molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods or machine learning algorithms are used to build the QSAR model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like support vector machines (SVM) and artificial neural networks (ANN) can be employed to find the mathematical equation that best correlates the descriptors with the activity.

The absence of a dataset of danazol derivatives with corresponding biological activities, including this compound, makes the development of any such QSAR model impossible at this time.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis involves identifying the stable low-energy shapes that a molecule can adopt. The specific conformation that binds to a receptor or enzyme active site is known as the bioactive conformation. Understanding the conformational preferences of a drug molecule can provide insights into its mechanism of action and guide the design of more rigid, and therefore more potent and selective, analogs.

No Publicly Available Research on the Computational Chemistry and Molecular Modeling of this compound

Despite a comprehensive search of scientific literature and databases, no specific research was found on the computational chemistry and molecular modeling of the compound this compound. Therefore, it is not possible to generate a scientifically accurate article based on the provided outline.

Extensive searches were conducted to locate studies that have applied computational methods such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations specifically to this compound. These methods are crucial for understanding a compound's potential therapeutic targets, its binding behavior at a molecular level, and its electronic and structural properties.

The requested article outline necessitates detailed research findings in areas including:

Molecular Docking Simulations: To identify potential protein targets for this compound and predict how it binds to them.

Ligand-Protein Interaction Profiling: To detail the specific non-covalent interactions between this compound and its putative targets.

Virtual Screening for Analogues: To identify similar compounds based on the structure and properties of this compound.

Molecular Dynamics (MD) Simulations: To study the conformational changes and binding stability of this compound over time.

Quantum Mechanical (QM) Calculations: To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule.

The absence of any published research in these specific areas for this compound means that any attempt to create the requested article would be speculative and not based on factual, scientific evidence. Adherence to the principles of accuracy and reliance on verifiable data precludes the generation of content for which no primary sources exist.

Should research on the computational analysis of this compound become publicly available in the future, it would be possible to revisit this topic and provide the detailed article as requested.

Computational Chemistry and Molecular Modeling

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of a biological target, ligand-based drug design serves as a crucial alternative for the discovery and development of new therapeutic agents. nih.gov This approach leverages the information from a set of known active ligands to build a pharmacophore model, which represents the key three-dimensional arrangement of chemical features essential for biological activity. frontiersin.org For a compound like 21-Chlorodanazol, a synthetic steroid, these methods can be hypothetically employed to explore its potential interactions and guide the design of new analogs with improved properties.

A pharmacophore model for a series of steroidal compounds, including this compound, would typically identify common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific receptor. nih.gov For instance, a hypothetical pharmacophore model for a steroid receptor could be generated based on the structures of known agonists and antagonists. nih.gov The model would define the spatial relationships between these features, providing a template for virtual screening of compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. mdpi.com

The development of such a model for this compound and related molecules would involve aligning a set of active compounds and extracting the common chemical features. The resulting pharmacophore can then be used to predict the activity of new compounds and to guide their synthesis.

Illustrative Example of a Pharmacophore Model for a Steroid Receptor

FeatureTypeX, Y, Z Coordinates (Å)Radius (Å)
HBA 1Hydrogen Bond Acceptor2.5, 1.8, 3.21.2
HBD 1Hydrogen Bond Donor5.6, 3.4, 1.91.0
HY 1Hydrophobic-1.2, 0.5, 2.11.5
AR 1Aromatic Ring4.1, -2.0, 0.81.8

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Ligand-based drug design also encompasses quantitative structure-activity relationship (QSAR) studies. nih.gov In a hypothetical QSAR study of this compound and its analogs, various physicochemical descriptors (e.g., logP, molecular weight, polar surface area) and structural fingerprints would be correlated with their biological activities. This would result in a mathematical model that could predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Hypothetical QSAR Data for a Series of Danazol (B1669791) Analogs

CompoundMolecular WeightLogPPolar Surface Area (Ų)Predicted IC50 (nM)
Danazol337.463.658.975
This compound371.94.158.950
Analog A351.483.862.162
Analog B385.924.355.745

This table is for illustrative purposes only and does not represent actual experimental data.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of novel drug candidates and optimizing their properties. nih.govnih.gov These technologies can be applied to the study of compounds like this compound to predict their biological activities, identify potential off-target effects, and design new molecules with desired characteristics.

In the context of this compound, ML models could be trained on large datasets of steroidal compounds with known activities to predict its potential biological targets. mdpi.com For example, a deep learning model could be developed to classify steroids as agonists or antagonists for various nuclear receptors based on their chemical structures. nih.gov Such a model could provide insights into the polypharmacology of this compound, suggesting potential therapeutic applications or identifying possible side effects.

Illustrative Application of an ML Model for Predicting Receptor Binding Affinity

CompoundChemical Fingerprint (Hypothetical)Predicted Binding Affinity (pKi)Confidence Score
Danazol011010...7.20.85
This compound111010...7.80.91
Generated Analog 1111011...8.50.88
Generated Analog 2011110...8.10.93

This table is for illustrative purposes only and does not represent actual experimental data or model outputs.

The integration of AI and ML in the discovery and development of compounds like this compound holds immense promise for accelerating the delivery of new and more effective medicines. nih.gov

Preclinical in Vitro Biological Assessment

Cell-Based Assays for Primary Biological Activity Screening

Cell-based assays represent a fundamental tool in the primary screening of a compound's biological activity. These assays utilize living cells to evaluate the effects of a test compound on a specific cellular process or pathway. For a compound like 21-Chlorodanazol, a variety of cell-based assays would be employed to elucidate its primary biological effects. Common assays include cell viability, proliferation, and cytotoxicity assays, which provide initial insights into the compound's general impact on cell health.

More specific assays can be designed to investigate the interaction of this compound with particular molecular targets. Reporter gene assays, for instance, are valuable for determining whether the compound modulates a specific signaling pathway. For example, if this compound is hypothesized to interact with a nuclear receptor, a reporter assay could be designed where the activation of the receptor leads to the expression of a quantifiable reporter protein. Cellular signaling assays, such as those measuring changes in intracellular calcium levels or protein phosphorylation, can further delineate the compound's mechanism of action at a cellular level.

The choice of cell line is a critical parameter in designing these assays. The selection would be guided by the therapeutic area of interest. For instance, if this compound is being investigated for anticancer properties, a panel of cancer cell lines representing different tumor types would be used.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) enables the rapid testing of large numbers of chemical compounds, making it a cornerstone of modern drug discovery. HTS methodologies are particularly valuable in the early stages of research to identify "hit" compounds with desired biological activity from large chemical libraries. In the context of this compound, HTS would be employed to screen for its activity against a wide array of biological targets in a time- and cost-effective manner.

The process involves the miniaturization of biological assays into a microplate format (e.g., 96-, 384-, or 1536-well plates) and the use of automated liquid handling systems and robotic plate readers. The assays used in HTS are designed to be robust, reproducible, and sensitive, with a clear and easily measurable endpoint, such as fluorescence, luminescence, or absorbance.

For this compound, an HTS campaign could involve screening against a panel of purified enzymes, receptors, or other protein targets to identify direct molecular interactions. Alternatively, cell-based HTS assays can be used to screen for compounds that modulate a specific cellular phenotype, such as cell death in cancer cells or the inhibition of viral replication. The data generated from HTS is typically analyzed using sophisticated software to identify statistically significant hits and to generate initial structure-activity relationships.

Development of Disease-Relevant In Vitro Models for Efficacy Evaluation

While standard cell lines are useful for initial screening, the evaluation of a compound's efficacy often requires more complex and physiologically relevant in vitro models. These models aim to better mimic the microenvironment of a specific disease, thereby providing a more accurate prediction of a compound's potential therapeutic effect. For this compound, the development of such models would be tailored to the specific disease it is intended to treat.

For neurodegenerative diseases, for example, three-dimensional (3D) cell culture models, such as spheroids or organoids, can be generated from neuronal cells to better replicate the complex cell-cell interactions and extracellular matrix components of the brain. These models can be used to study the effects of this compound on processes like neuronal survival, neurite outgrowth, or the formation of protein aggregates associated with diseases like Alzheimer's or Parkinson's.

In the context of infectious diseases, co-culture models that include both host cells and the pathogen can be used to assess the ability of this compound to inhibit pathogen replication while simultaneously evaluating its impact on the host cells. For diseases like multiple sclerosis, in vitro models can be developed to study the effects of the compound on processes such as myelination and inflammation. The use of primary cells isolated directly from patient tissues can further enhance the clinical relevance of these in vitro models.

Analysis of In Vitro Dose-Response Relationships

Once a biological activity of this compound has been identified, it is crucial to characterize the relationship between the compound's concentration and the observed effect. This is achieved through the generation of dose-response curves. In these experiments, cells or a molecular target are exposed to a range of concentrations of the compound, and the biological response is measured at each concentration.

The resulting data is typically plotted with the compound concentration on the x-axis (usually on a logarithmic scale) and the response on the y-axis. This allows for the determination of key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). The EC50/IC50 value represents the concentration of this compound required to elicit 50% of its maximal effect or inhibition and is a critical measure of the compound's potency.

The slope of the dose-response curve, known as the Hill slope, provides information about the cooperativity of the interaction between the compound and its target. A steep slope may suggest a cooperative binding mechanism, while a shallow slope might indicate more complex interactions. The maximal effect (Emax) observed in the assay is also an important parameter, indicating the compound's efficacy. Analyzing these dose-response relationships is fundamental for comparing the potency and efficacy of this compound with other compounds and for guiding lead optimization efforts.

Phenotypic Screening Approaches for Unbiased Biological Discovery

For this compound, a phenotypic screen could involve treating various cell types with the compound and then using high-content imaging or other advanced analytical techniques to monitor a wide range of cellular parameters. These parameters could include changes in cell morphology, the subcellular localization of specific proteins, or the expression levels of a panel of genes.

This approach has the advantage of identifying compounds that work through complex or multi-target mechanisms that might be missed in a target-based screen. Once a compound like this compound is identified as a "hit" in a phenotypic screen, subsequent target deconvolution studies are necessary to identify the specific molecular target or targets responsible for the observed phenotypic change. Phenotypic screening has been successfully applied in various therapeutic areas, including infectious diseases and oncology.

Lack of Publicly Available Data for this compound Prevents Detailed Analytical Methodology Article

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research data and established analytical methodologies for the chemical compound this compound. Despite extensive searches for information pertaining to its quantitative analysis, chromatographic profiling, and method validation, no dedicated scholarly articles, patents, or technical reports detailing these aspects for this compound could be retrieved.

The initial objective was to construct a detailed article on the advanced analytical methodologies for the research characterization of this compound, structured around a specific outline that included method development, validation parameters, and chromatographic techniques. This would have encompassed:

Development and Validation of Quantitative Analytical Procedures: Including specificity, selectivity, linearity, dynamic range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness testing.

Chromatographic Techniques for Purity Profiling and Quantification.

However, the conducted searches failed to yield any specific experimental conditions, validation data, or research findings directly associated with this compound. The general principles of these analytical techniques are well-established and widely published for a vast array of other pharmaceutical compounds. International Council for Harmonisation (ICH) guidelines provide a clear framework for the validation of analytical procedures, and these are routinely applied in pharmaceutical development. These principles include ensuring the specificity and selectivity of a method to distinguish the analyte from potential impurities, assessing the linear relationship between concentration and analytical response, and determining the accuracy and precision of the measurements. Furthermore, establishing the LOD and LOQ is crucial for determining the sensitivity of an analytical method, while robustness testing ensures its reliability under varied conditions.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for purity profiling and quantification in pharmaceutical analysis. The development and validation of such methods are fundamental to ensuring the quality and consistency of active pharmaceutical ingredients.

Unfortunately, without any specific data for this compound, it is not possible to generate the requested in-depth, scientifically accurate article that focuses solely on this compound. The creation of data tables and the detailing of research findings are contingent on the existence of such primary or secondary research, which appears to be unavailable in the public domain at this time. Therefore, the article as outlined cannot be produced.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and specific detection, particularly at trace levels in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. longdom.org An LC-MS/MS method for 21-Chlorodanazol would likely utilize an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atom in the isoxazole (B147169) ring is readily protonated. researchgate.net

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity and sensitivity. nih.gov The precursor ion would be the protonated molecule [M+H]⁺ of this compound. The collision-induced dissociation (CID) of this precursor ion would be expected to yield characteristic product ions. Hypothetical MRM transitions for this compound are presented in the table below.

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Precursor Ion [M+H]⁺m/z 372.18 (Calculated for C22H27ClNO2)
Product Ions (Hypothetical)Fragmentation of the isoxazole ring, loss of HCl, loss of the ethynyl (B1212043) group
MRM Transitions (Hypothetical)372.18 -> [Product Ion 1], 372.18 -> [Product Ion 2]

This technique would be invaluable for pharmacokinetic studies or for detecting trace amounts of the compound in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids like danazol (B1669791) are generally not sufficiently volatile for direct GC-MS analysis and require chemical derivatization. nih.govresearchgate.net A common derivatization procedure is silylation, which replaces active hydrogens (such as on the hydroxyl group) with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. researchgate.net

GC-MS analysis of derivatized this compound could be used to identify and quantify volatile byproducts that may be present from its synthesis or degradation. The electron ionization (EI) mass spectra would provide characteristic fragmentation patterns that are useful for structural elucidation. capes.gov.br For instance, the TMS derivative of this compound would show a molecular ion peak and specific fragments corresponding to the loss of the TMS group and other parts of the molecule.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of new chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra would be required for the complete structural assignment of this compound.

The ¹H NMR spectrum would show characteristic signals for the steroid backbone, the isoxazole ring, and the ethynyl proton. The introduction of a chlorine atom at the 21-position would be expected to have a minimal effect on the chemical shifts of the steroid core protons but would significantly influence the environment of the now absent ethynyl proton.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the chlorine (C-21) would exhibit a characteristic chemical shift. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals unequivocally.

The following table presents hypothetical ¹H and ¹³C NMR data for key nuclei in this compound, assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)
C-18 (CH₃)~14~0.9 (s, 3H)
C-19 (CH₃)~19~1.1 (s, 3H)
C-20 (C≡)~88-
C-21 (-C-Cl)~65-
C-17 (-OH)~81~2.5 (s, 1H, OH)
Isoxazole ring protons-~8.2 (s, 1H)
Vinylic protons (A-ring)-~6.0-7.0 (m)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C≡C (alkyne)2100-2260 (weak or absent due to symmetry)
C=C (alkene)1600-1680
C=N (isoxazole)1550-1650
C-O (alcohol)1000-1260
C-Cl (chloroalkane)600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The danazol structure possesses a conjugated diene system fused to an isoxazole ring, which results in a characteristic UV absorption maximum. For danazol in methanol (B129727) or acetonitrile, this is typically observed at approximately 285-288 nm. tandfonline.comresearchgate.net It is anticipated that this compound would exhibit a very similar UV-Vis spectrum, with a λmax in the same region, as the chloro-substitution at the C-21 position is not expected to significantly alter the electronic structure of the conjugated chromophore in the steroid A- and B-rings.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the precise determination of molecular formulas and the structural elucidation of chemical compounds. Its application in the characterization of "this compound" is pivotal for confirming its elemental composition and providing insights into its molecular structure with a high degree of confidence.

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, are distinguished by their ability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically in the sub-parts-per-million (ppm) range. This level of precision allows for the differentiation between ions of very similar nominal masses, which is crucial for the unambiguous identification of a target compound in the presence of other components.

In the context of this compound, HRMS would be employed to obtain a high-resolution mass spectrum. The resulting data would provide an extremely accurate mass measurement of the molecular ion. This measured mass is then compared against the theoretical exact mass calculated from the elemental formula of this compound (C₂₂H₂₆ClN₂O₂). The close agreement between the measured and theoretical mass serves as strong evidence for the correct elemental composition of the synthesized molecule.

For instance, a study on danazol derivatives reported the characterization of a related compound with a molecular ion at an m/z of 480.60. researchgate.net While this is not this compound, it illustrates the type of data obtained from mass spectrometry. For this compound, the theoretical monoisotopic mass would be calculated and compared to the experimental value obtained by HRMS.

The table below illustrates a hypothetical HRMS analysis for this compound.

ParameterValue
Molecular Formula C₂₂H₂₆ClN₂O₂
Theoretical Monoisotopic Mass 385.1683
Hypothetical Measured Mass 385.1680
Mass Accuracy (ppm) -0.78
Instrumentation Q-Exactive Orbitrap MS

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. In an MS/MS experiment, the isolated molecular ion of this compound would be subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The high mass accuracy of HRMS allows for the precise determination of the elemental composition of these fragments, aiding in the elucidation of the compound's structure and the location of the chlorine atom.

Impurity Identification and Characterization Methods

The identification and characterization of impurities are critical aspects of pharmaceutical development and quality control. For "this compound," a comprehensive impurity profile would be necessary to ensure its purity and to understand potential degradation pathways. The methods employed for this purpose typically involve a combination of chromatographic separation and spectroscopic detection, with a strong emphasis on mass spectrometry.

Impurities in a drug substance can originate from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), or the starting materials and reagents. nih.gov

Potential Impurities in this compound:

Based on the structure of danazol and general knowledge of steroid synthesis and degradation, several types of impurities could potentially be found in this compound.

Process-Related Impurities: These can arise from incomplete reactions or side reactions during the synthesis of this compound. For example, unreacted starting materials or intermediates from the chlorination step could be present. A patent describing the synthesis of danazol highlights potential side reactions that could lead to impurities. google.com

Degradation Products: Danazol itself is known to be susceptible to degradation under certain conditions. Forced degradation studies on danazol have shown its susceptibility to oxidative, acidic, and alkaline conditions. researchgate.net Similar degradation pathways could be anticipated for this compound.

Isomeric Impurities: The synthesis of steroids can sometimes lead to the formation of stereoisomers, which may have different pharmacological and toxicological profiles.

Analytical Methods for Impurity Profiling:

A combination of analytical techniques is typically employed for the separation and identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating impurities from the main compound. A suitable reversed-phase HPLC method would be developed and validated to achieve adequate resolution between this compound and its potential impurities.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is invaluable for the detection and identification of impurities. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides accurate mass measurements, enabling the determination of the elemental composition of unknown impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of significant impurities, isolation using techniques like preparative HPLC may be necessary, followed by analysis using one- and two-dimensional NMR spectroscopy.

The following table summarizes potential impurities of this compound and the analytical methods for their characterization.

Impurity TypePotential Structure/OriginAnalytical Method
Process-Related Unreacted DanazolHPLC, LC-MS
Process-Related Over-chlorinated speciesHPLC, HRMS
Degradation Oxidation productsHPLC, HRMS, NMR
Degradation Hydrolysis productsHPLC, LC-MS

This table is a hypothetical representation of potential impurities and analytical strategies.

Computational approaches, such as density functional theory, can also be used to predict potential transformation products of chlorinated steroids, which can guide the search for and identification of impurities during analysis. nih.govacs.org

Perspectives and Future Research Trajectories

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A deep understanding of the biological impact of 21-Chlorodanazol necessitates a systems-level approach. The integration of various "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics—will be crucial in elucidating its mechanism of action and downstream effects. mdpi.comfrontiersin.org Future research should focus on generating and integrating these data types to build a comprehensive picture of how this compound influences cellular and physiological processes.

Multi-omics approaches have been successfully applied to understand complex diseases and the effects of various compounds, offering a powerful framework for studying this compound. mdpi.commdpi.com For instance, transcriptomic analysis could reveal changes in gene expression patterns in response to the compound, while proteomics would identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics would provide insights into the metabolic pathways affected by this compound. The integration of these datasets can help in identifying key pathways and molecular networks modulated by the compound, offering a more holistic understanding than single-data-type studies. frontiersin.org Such an approach has been valuable in characterizing different subtypes of cancers and identifying deregulated pathways, a strategy that could be repurposed for studying the effects of this compound. mdpi.com

Exploration of Novel Target-Specific Interactions through Advanced Probes

The introduction of a chlorine atom in this compound suggests a potential for altered target binding and specificity compared to its parent compound, danazol (B1669791). vulcanchem.com Danazol is known to interact with a range of steroid hormone receptors, and the chloro-modification in this compound may fine-tune these interactions. nih.govnih.gov The development and application of advanced chemical probes will be instrumental in exploring these novel target-specific interactions.

Future research should aim to design and synthesize customized probes based on the this compound scaffold. These probes could incorporate reporter tags, such as fluorophores or biotin, to facilitate the identification and validation of binding partners in complex biological systems. Covalent probes, which form a stable bond with their target proteins, could be particularly useful for identifying direct interaction partners and characterizing their binding sites. nih.gov The use of such probes in chemoproteomic experiments would enable the unbiased identification of cellular targets of this compound, potentially revealing novel mechanisms of action and off-target effects. This approach has been effective in identifying new drug targets and lead compounds in other areas of drug discovery.

Development of Predictive In Silico Models for Chemical Biology Applications

Computational, or in silico, modeling offers a powerful and cost-effective approach to predict the biological activities and interactions of chemical compounds. fda.gov For this compound, the development of predictive in silico models could significantly accelerate its study and guide the design of future experiments. These models can range from molecular docking simulations to quantitative structure-activity relationship (QSAR) models. fda.gov

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the binding pockets of various steroid receptors and other potential protein targets. researchgate.netnih.gov This can provide initial insights into its target profile and help prioritize experimental validation. Furthermore, as more experimental data becomes available, QSAR models can be developed to correlate the structural features of this compound and its analogues with their biological activities. These models can then be used to virtually screen new analogue designs for desired properties, such as enhanced potency or selectivity. The use of machine learning algorithms in generating these predictive models has shown high accuracy in other areas of cheminformatics and could be readily applied to this compound.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

Building on the insights gained from multi-omics data, advanced probe studies, and in silico modeling, the rational design and synthesis of next-generation analogues of this compound represents a key future direction. The goal of such synthetic efforts would be to develop new compounds with enhanced specificity and improved pharmacological profiles. The presence of a chlorine atom, a common feature in many approved drugs, can significantly influence a molecule's biological activity. eurochlor.orgnih.gov

The synthesis of new analogues could involve modifications at various positions of the steroid scaffold to explore structure-activity relationships systematically. For example, altering the substituents on the isoxazole (B147169) ring or modifying the ethynyl (B1212043) group at the 17α-position could lead to analogues with different receptor binding affinities and functional activities. wikipedia.org Enzymatic modifications could also be explored as a sustainable and highly selective method for generating novel derivatives. rsc.org Each new analogue would be subjected to a rigorous evaluation of its biological activity, with the ultimate aim of identifying compounds with superior therapeutic potential.

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 21-Chlorodanazol, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthetic routes should include detailed reaction conditions (e.g., solvents, catalysts, temperature) and characterization data (NMR, HPLC purity ≥95%) to confirm structural integrity . Reproducibility requires explicit documentation of purification steps (e.g., recrystallization solvents, column chromatography parameters) and validation against prior literature. For example, inconsistencies in yield may arise from unoptimized stoichiometry or moisture-sensitive intermediates; replicate trials with controlled humidity are advised .

Q. How should researchers design experiments to assess this compound’s purity and stability under varying storage conditions?

  • Methodological Answer : Use accelerated stability studies (e.g., ICH guidelines Q1A) with forced degradation (heat, light, pH extremes) and monitor impurities via HPLC or TLC. For purity, employ mass balance calculations and cross-validate with spectroscopic data (e.g., IR for functional groups). Evidence from related steroids (e.g., danazol) suggests oxidative degradation pathways; thus, antioxidant additives in formulations should be tested .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity in plasma/serum. Validate methods per FDA bioanalytical guidelines, including calibration curves (linearity R² ≥0.99), recovery rates (>85%), and matrix effect assessments. Cross-validate with UV-Vis or fluorescence detection if MS is unavailable, noting potential interference from metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from species-specific metabolism or protein-binding differences. Conduct interspecies comparative studies with standardized dosing (e.g., allometric scaling). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro hepatic microsome data with in vivo plasma concentration-time profiles. Include negative controls for enzyme inhibition/induction effects .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Apply combinatorial chemistry or molecular docking to prioritize substituents at the C21 position. Validate hypotheses with binding assays (e.g., receptor affinity) and functional studies (e.g., transcriptional activity in steroid-responsive cell lines). Use ANOVA to statistically differentiate SAR trends from noise, ensuring sample sizes are powered (α=0.05, β=0.2) .

Q. How should researchers address conflicting evidence regarding this compound’s metabolic pathways in hepatic vs. extrahepatic tissues?

  • Methodological Answer : Perform tissue-specific metabolite profiling using radiolabeled this compound (¹⁴C or ³H) and autoradiography. Compare metabolite ratios (e.g., hydroxylated vs. conjugated forms) in microsomal fractions from liver, kidney, and intestinal tissues. Replicate findings in CRISPR-edited cell lines lacking specific cytochrome P450 isoforms to isolate enzymatic contributions .

Methodological Frameworks for Rigorous Inquiry

  • Experimental Design : Adopt the PICO framework (Population: target enzyme/receptor; Intervention: this compound; Comparison: parent compound danazol; Outcome: binding affinity/potency) to structure hypotheses .
  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether discrepancies stem from methodological flaws (e.g., inadequate controls) or biological variability .
  • Reproducibility : Archive raw data (spectra, chromatograms) and code for statistical analyses in supplemental materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.